(7-Bromoisoquinolin-3-yl)methanol
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Overview
Description
(7-Bromoisoquinolin-3-yl)methanol is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of a bromine atom at the seventh position of the isoquinoline ring and a hydroxymethyl group at the third position.
Scientific Research Applications
(7-Bromoisoquinolin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives and other heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (7-Bromoisoquinolin-3-yl)methanol is Factor XIa (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in the formation of blood clots. It has emerged as a promising therapeutic target for treating thrombotic diseases .
Mode of Action
The compound interacts with its target, FXIa, by inhibiting its activity . The structural determinants governing the selective or dual inhibition of FXIa and Plasma Kallikrein (PKa) were investigated . The compound’s interaction with FXIa results in changes in the coagulation cascade, potentially affecting the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By inhibiting FXIa, the compound may disrupt this pathway, potentially leading to a reduction in blood clot formation .
Pharmacokinetics
The compound’s interaction with fxia suggests that it is likely absorbed and distributed in the body to reach its target .
Result of Action
The inhibition of FXIa by this compound can lead to a disruption in the coagulation cascade . This disruption could potentially result in a reduction in blood clot formation, which could be beneficial in the treatment of thrombotic diseases .
Biochemical Analysis
Biochemical Properties
(7-Bromoisoquinolin-3-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as Factor XIa and Plasma Kallikrein (PKa). The compound exhibits selective inhibition of these enzymes, which are crucial in the coagulation cascade . The interaction between this compound and these enzymes involves hydrogen bonding and steric hindrance, which contribute to its selective inhibition properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the proliferation of cancer cell lines, such as HepG2, MDA-MB-231, MCF-7, and VNBRCA1, by inhibiting cellular proliferation at specific concentrations . Additionally, this compound impacts cell signaling pathways involved in oxidative phosphorylation and endoplasmic reticulum protein processing .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s inhibition of Factor XIa and Plasma Kallikrein involves binding to the active sites of these enzymes, thereby preventing their catalytic activity . This inhibition is facilitated by the compound’s hydrogen-bond receptor functional groups and steric hindrance properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism involves oxidation and reduction reactions, which are mediated by specific enzymes . These metabolic processes influence the compound’s bioavailability and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Additionally, this compound’s distribution within tissues is affected by its binding affinity to specific proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and the modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination of isoquinoline using bromine or a brominating agent under controlled conditions to obtain 7-bromoisoquinoline. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (7-Bromoisoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated isoquinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products:
Comparison with Similar Compounds
7-Bromoisoquinoline: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Isoquinoline-3-methanol: Lacks the bromine atom, affecting its overall reactivity and binding properties.
7-Hydroxyisoquinoline-3-methanol: Contains a hydroxyl group instead of a bromine atom, altering its chemical behavior.
Uniqueness: (7-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(7-bromoisoquinolin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUUWNGVOTYHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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